(S)-4-(1-(5-chloro-2-(4-fluorophenoxy)benzamido)ethyl)benzoic acid
Overview
Description
CJ-42794, also known as CJ-042794, is a selective antagonist of the prostaglandin E receptor subtype 4 (EP4). It inhibits the binding of [3H]-prostaglandin E2 to the human EP4 receptor with a mean pKi of 8.5. This compound is at least 200-fold more selective for the human EP4 receptor than other human EP receptor subtypes (EP1, EP2, and EP3) .
Scientific Research Applications
CJ-42794 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of EP4 receptors in various chemical processes.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic applications in conditions such as gastric ulcers and inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical products .
Mechanism of Action
CJ-42794 exerts its effects by selectively binding to and antagonizing the prostaglandin E receptor subtype 4 (EP4). This inhibition prevents the binding of prostaglandin E2, thereby blocking the downstream signaling pathways associated with this receptor. The molecular targets involved include the EP4 receptor and associated signaling molecules such as cyclic adenosine monophosphate (cAMP) .
Biochemical Analysis
Biochemical Properties
CJ-42794 has been shown to interact with the EP4 receptor, a subtype of the prostaglandin E receptor . It inhibits the binding of [3H]-PGE2 to the human EP4 receptor . This interaction is selective, with CJ-42794 being 200-fold more selective for EP4 than EP1, EP2, and EP3 .
Cellular Effects
CJ-42794 has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit the PGE2-induced elevation of cAMP in a concentration-dependent manner in hEP4/HEK293 cells . Furthermore, CJ-42794 can reverse the inhibitory effects of PGE2 on the LPS-induced TNFα production in human whole blood .
Molecular Mechanism
The molecular mechanism of CJ-42794 involves its antagonistic action on the EP4 receptor. By binding to this receptor, CJ-42794 inhibits the action of prostaglandin E2 (PGE2), a lipid compound that plays a role in inflammation and is involved in a variety of physiological processes .
Temporal Effects in Laboratory Settings
In laboratory settings, CJ-42794 has been shown to have temporal effects on cellular function. For example, in a study using a mouse model of autoimmune myocarditis, treatment with an EP4 agonist improved impaired left ventricular contractility and reduced blood pressure . The continued treatment with the EP4 agonist alleviated the DCM phenotype, but this effect was counteracted by its combination with CJ-42794 .
Dosage Effects in Animal Models
In animal models, the effects of CJ-42794 vary with different dosages. For instance, in Sprague-Dawley rats, CJ-42794 at dosages of 0.3, 1, and 3 mg/kg was found to attenuate the PGE2-stimulated HCO3 secretion in a dose-dependent manner .
Subcellular Localization
Given its known interactions with the EP4 receptor, which is a G-protein coupled receptor located in the cell membrane, it is likely that CJ-42794 localizes to the cell membrane where it can interact with its target receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic route typically involves the use of reagents such as chlorinated aromatic compounds and fluorinated phenols .
Industrial Production Methods
The industrial production of CJ-42794 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification through crystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
CJ-42794 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions are common, where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogenated compounds and nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of CJ-42794 with modified functional groups, which can be used for further research and development .
Comparison with Similar Compounds
Similar Compounds
Rofecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor used for its anti-inflammatory properties.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) that inhibits both COX-1 and COX-2 enzymes.
Uniqueness of CJ-42794
CJ-42794 is unique due to its high selectivity for the EP4 receptor, which distinguishes it from other compounds that target different prostaglandin receptors or cyclooxygenase enzymes. This selectivity makes it a valuable tool for studying the specific role of EP4 in various physiological and pathological processes .
properties
IUPAC Name |
4-[(1S)-1-[[5-chloro-2-(4-fluorophenoxy)benzoyl]amino]ethyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFNO4/c1-13(14-2-4-15(5-3-14)22(27)28)25-21(26)19-12-16(23)6-11-20(19)29-18-9-7-17(24)8-10-18/h2-13H,1H3,(H,25,26)(H,27,28)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBNCZHVEXULBD-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(C=CC(=C2)Cl)OC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(C=CC(=C2)Cl)OC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468041 | |
Record name | 4-{(1S)-1-[5-Chloro-2-(4-fluorophenoxy)benzamido]ethyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60468041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
847728-01-2 | |
Record name | 4-{(1S)-1-[5-Chloro-2-(4-fluorophenoxy)benzamido]ethyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60468041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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